Methyl 4-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a benzofuran core, an oxazole ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Oxazole Ring Formation: The oxazole ring is often constructed via cyclization reactions involving nitriles and amides.
Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines .
Scientific Research Applications
METHYL 4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activities of the benzofuran and oxazole moieties
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of METHYL 4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug with a similar benzofuran core.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen with structural similarities.
Uniqueness
METHYL 4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the presence of both benzofuran and oxazole rings, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18N2O5/c1-12-9-15-10-14(5-8-18(15)27-12)19-11-17(23-28-19)20(24)22-16-6-3-13(4-7-16)21(25)26-2/h3-8,10-12H,9H2,1-2H3,(H,22,24) |
InChI Key |
CQGVACSVHDHSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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